molecular formula C18H21ClN2O2 B11376640 2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11376640
M. Wt: 332.8 g/mol
InChI Key: IXUBLVAJXDKJJH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that features a chlorophenyl group, a furan ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Intermediate: Starting with 4-chlorobenzaldehyde, it can be reacted with furan-2-yl acetic acid under acidic conditions to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with pyrrolidine and acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]acetamide: Lacks the pyrrolidine moiety.

    2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the furan ring.

    2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-1-yl)ethyl]acetamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The presence of both the furan ring and the pyrrolidine moiety in 2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide makes it unique compared to its similar compounds. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C18H21ClN2O2/c19-15-7-5-14(6-8-15)12-18(22)20-13-16(17-4-3-11-23-17)21-9-1-2-10-21/h3-8,11,16H,1-2,9-10,12-13H2,(H,20,22)

InChI Key

IXUBLVAJXDKJJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CO3

Origin of Product

United States

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